6,6-Difluorobicyclo[3.1.0]hexan-3-OL
Description
Significance of Bridged and Fluorinated Carbocycles in Chemical Research
Bridged carbocyclic systems, such as the bicyclo[3.1.0]hexane framework, are prevalent in numerous natural products and have been incorporated into a wide array of synthetic compounds with diverse biological activities. Their rigid nature allows them to serve as conformationally restricted mimics of more flexible acyclic or monocyclic structures, which can lead to enhanced binding affinity and selectivity for biological targets.
The introduction of fluorine atoms into these carbocycles further enhances their utility. Fluorine is the most electronegative element and its incorporation into organic molecules can profoundly influence their physicochemical properties. These effects include increased metabolic stability, enhanced membrane permeability, and altered acidity or basicity of nearby functional groups. The replacement of hydrogen with fluorine can also lead to specific non-covalent interactions with biological macromolecules, further modulating biological activity. Saturated, fluorinated carbocycles are increasingly recognized as important modules for contemporary drug discovery.
Overview of 6,6-Difluorobicyclo[3.1.0]hexan-3-OL within Complex Molecular Architectures
This compound is a specific derivative of the bicyclo[3.1.0]hexane scaffold that features a geminal difluoro group on the cyclopropane (B1198618) ring and a hydroxyl group on the cyclopentane (B165970) ring. This combination of a rigid bicyclic core, the unique electronic properties of the difluoromethyl group, and the versatile functionality of the hydroxyl group makes it a valuable building block in organic synthesis.
This compound has been explored as a rigidified mimetic of 4,4-difluorocyclohexane, a common motif in medicinal chemistry. The bicyclic structure locks the conformation, providing a more defined three-dimensional shape compared to the more flexible cyclohexane (B81311) ring. This conformational rigidity can be advantageous in the design of potent and selective inhibitors of enzymes and receptors. For instance, derivatives of 6,6-difluorobicyclo[3.1.0]hexane have been incorporated into analogs of the HIV entry inhibitor Maraviroc, highlighting the potential of this scaffold in the development of new therapeutic agents. researchgate.netnuph.edu.ua The hydroxyl group of this compound serves as a convenient handle for further chemical modifications, allowing for its incorporation into larger and more complex molecular architectures through reactions such as etherification, esterification, or oxidation. vulcanchem.com
Structure
3D Structure
Properties
IUPAC Name |
6,6-difluorobicyclo[3.1.0]hexan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)4-1-3(9)2-5(4)6/h3-5,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYQQAAMRUPWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301291582 | |
| Record name | 6,6-Difluorobicyclo[3.1.0]hexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883731-66-6 | |
| Record name | 6,6-Difluorobicyclo[3.1.0]hexan-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883731-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Difluorobicyclo[3.1.0]hexan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301291582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 6,6 Difluorobicyclo 3.1.0 Hexan 3 Ol Derivatives
Influence of the Bicyclo[3.1.0]hexane Scaffold and Steric Constraints on Reactivity
The bicyclo[3.1.0]hexane framework is a rigid and conformationally constrained structure. nih.govacs.org This rigidity is a defining feature that significantly influences the reactivity of its derivatives. Unlike more flexible cyclic systems, the bicyclo[3.1.0]hexane scaffold locks the molecule into a specific spatial arrangement, which can either facilitate or hinder certain reaction pathways. nih.govresearchgate.net The fusion of the cyclopropane (B1198618) and cyclopentane (B165970) rings creates a V-shaped molecule where the substituents are held in relatively fixed positions.
This conformational restriction has been effectively used in medicinal chemistry to design selective ligands for biological targets. nih.govmdpi.com By locking key functional groups in a desired orientation, the scaffold can enhance binding affinity and selectivity for specific receptors. nih.gov For instance, the steric constraints imposed by the bicyclic system can impact the formation of hydrogen-bonding interactions with biological macromolecules. researchgate.net
From a chemical reactivity standpoint, the steric hindrance inherent to this compact structure plays a crucial role. nih.govresearchgate.net The approach of reagents to different faces of the molecule can be selectively blocked, leading to high diastereoselectivity in reactions. The relief of "compressional" strain within the bicyclic system can also be a major driving force in determining reaction kinetics and product distributions in thermal rearrangements. nih.gov The introduction of even a single large substituent can dramatically alter the energy landscape and favor specific reaction outcomes. nih.govresearchgate.net Therefore, the bicyclo[3.1.0]hexane skeleton is not merely a passive framework but an active participant in directing the course of chemical transformations. d-nb.info
Impact of Geminal Difluorination on Electronic Properties and Reaction Pathways
The introduction of a geminal difluoro (CF2) group at the 6-position of the bicyclo[3.1.0]hexane scaffold profoundly alters the molecule's electronic properties and, consequently, its reactivity. chemrxiv.orgchemrxiv.org Fluorine is the most electronegative element, and the two fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect polarizes the entire molecular surface, creating "highly positive" areas on adjacent hydrogen atoms. chemrxiv.org
This polarization has a significant impact on the physicochemical properties of the molecule. Studies on related gem-difluorinated bicyclic systems have shown a predictable decrease in the pKa of nearby acidic or basic functional groups. chemrxiv.orgresearchgate.netnuph.edu.ua For example, gem-difluorination has been found to decrease pKa values by 0.3 to 0.5 units in similar bicyclic amines. researchgate.netnuph.edu.ua This increased acidity is a direct consequence of the inductive stabilization of the conjugate base by the electron-deficient CF2 group. chemrxiv.org
The effect on lipophilicity (LogP) is more complex and depends on the specific structure and the spatial orientation of the C-F bonds relative to neighboring C-H bonds. chemrxiv.orgchemrxiv.org While fluorination often increases lipophilicity, in conformationally restricted systems like this, interactions such as σC-H→σ*C-F hyperconjugation can lead to increased polarization and, in some cases, a decrease in LogP. chemrxiv.org For instance, in related 6,6-difluorobicyclo[3.2.0]heptane derivatives, gem-difluorination led to a decrease in LogP values by 0.54–0.55 units. nuph.edu.ua
These electronic perturbations influence reaction pathways. The electron-deficient nature of the cyclopropane ring can affect its stability and susceptibility to ring-opening or rearrangement reactions. Furthermore, the altered acidity of the hydroxyl group and adjacent C-H bonds can change the conditions required for various transformations.
| Property | Effect of Geminal Difluorination | Observed Change in Related Bicyclic Systems |
|---|---|---|
| Acidity (pKa) | Increase in acidity (decrease in pKa) | -0.3 to -0.5 units |
| Lipophilicity (LogP) | Variable (can increase or decrease) | -0.54 to -0.55 units (in one study) |
Transformations Involving the Hydroxyl Functional Group
The hydroxyl group at the 3-position is a key site for chemical modification, acting as a "handle" for further functionalization. vulcanchem.com Its reactivity is typical of a secondary alcohol, though influenced by the steric and electronic environment of the bicyclic framework. Common transformations include oxidation, esterification, and conversion to a better leaving group for nucleophilic substitution reactions.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 6,6-difluorobicyclo[3.1.0]hexan-3-one, using a variety of standard oxidizing agents. The choice of reagent would depend on the desired selectivity and the presence of other sensitive functional groups in the molecule.
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or base.
Conversion to Leaving Groups: For nucleophilic substitution reactions, the hydroxyl group, being a poor leaving group, is typically converted into a sulfonate ester (such as a tosylate, mesylate, or triflate) or a halide. ub.eduvanderbilt.edu Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate, which is an excellent leaving group for SN2 reactions. ub.edu This allows for the introduction of a wide range of nucleophiles at the C-3 position.
Ring Expansion and Rearrangement Reactions of Bicyclic Systems
The strained three-membered ring of the bicyclo[3.1.0]hexane system makes it a candidate for rearrangement and ring-opening reactions, often driven by the release of ring strain. d-nb.info The presence of the gem-difluoro group can further influence these transformations.
One notable reaction type for related bicyclic systems is ring expansion. For example, methodologies have been developed that combine intramolecular cyclopropanation with difluorocarbene insertion to achieve ring expansion. acs.org While not specifically demonstrated on 6,6-difluorobicyclo[3.1.0]hexan-3-ol, the reaction of bicyclo[1.1.0]butanes with a difluorocarbene source can lead to the formation of difluorobicyclo[1.1.1]pentanes. acs.org Similar strategies could potentially be explored for expanding the five-membered ring of the bicyclo[3.1.0]hexane system.
Thermal rearrangements are also characteristic of the bicyclo[3.1.0]hex-2-ene system, a related unsaturated analog. nih.gov In these reactions, steric factors can play a dominant role in controlling the product distribution. nih.govresearchgate.net The unique chemical reactivity of the bicyclo[3.1.0]hexane skeleton makes it a useful chiral building block for fragmentation and rearrangement reactions in organic synthesis. d-nb.info
Functional Group Interconversions on the Bicyclic Framework
Functional group interconversions (FGIs) are crucial for elaborating the this compound scaffold into more complex derivatives. ub.edu The primary site for such transformations is the hydroxyl group at C-3.
As mentioned previously, converting the alcohol into a sulfonate ester is a key FGI. ub.eduvanderbilt.edu This activates the C-3 position for nucleophilic substitution. A variety of nucleophiles can then be introduced, leading to a diverse array of products.
Representative Functional Group Interconversions:
Alcohol to Azide (B81097): Following conversion to a tosylate, reaction with sodium azide (NaN3) would yield the corresponding azide derivative. Azides are versatile intermediates that can be reduced to amines or used in cycloaddition reactions. vanderbilt.edu
Alcohol to Halide: The tosylate can be displaced by halide ions (e.g., LiCl, LiBr) in a Finkelstein-type reaction to produce the corresponding 3-halo-6,6-difluorobicyclo[3.1.0]hexane. ub.eduvanderbilt.edu Alternatively, reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can directly convert the alcohol to the chloride or bromide, respectively. vanderbilt.edu
Alcohol to Amine: The azide intermediate can be reduced to a primary amine (6,6-difluorobicyclo[3.1.0]hexan-3-amine) using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C). vanderbilt.edu
These interconversions allow chemists to leverage the unique stereochemical and conformational properties of the 6,6-difluorobicyclo[3.1.0]hexane core while introducing diverse functionalities required for various applications, particularly in medicinal chemistry.
Stereochemical Analysis and Control in 6,6 Difluorobicyclo 3.1.0 Hexan 3 Ol Systems
Configuration and Conformation of the Bicyclo[3.1.0]hexane Framework
The bicyclo[3.1.0]hexane skeleton is comprised of a five-membered cyclopentane (B165970) ring fused to a three-membered cyclopropane (B1198618) ring. This fusion imparts significant conformational rigidity to the molecule. Computational studies and experimental data, such as those from microwave spectroscopy and X-ray crystallography, have demonstrated that the bicyclo[3.1.0]hexane system preferentially adopts a boat-like conformation. rsc.org This rigid conformation minimizes the inherent ring strain that arises from the fusion of the two rings.
In the case of 6,6-difluorobicyclo[3.1.0]hexan-3-OL, the presence of the gem-difluoro group at the C6 position, which is part of the cyclopropane ring, further influences the molecule's geometry and electronic properties. The fluorine atoms, being highly electronegative, can alter bond lengths and angles within the bicyclic system. The rigid framework dictates a specific spatial arrangement of the substituents. The relative stereochemistry of a commonly cited isomer is (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol, indicating a specific orientation of the substituents at the bridgehead carbons (C1 and C5) and the carbon bearing the hydroxyl group (C3). This defined three-dimensional structure is a critical feature in the design of molecules for biological applications, as it allows for precise positioning of functional groups for interaction with specific biological targets.
Strategies for Diastereoselective Control in Synthetic Routes
Achieving diastereoselective control in the synthesis of this compound is paramount for obtaining the desired biologically active isomer. A primary strategy for controlling the diastereoselectivity at the C3 position is through the stereoselective reduction of the corresponding ketone, 6,6-difluorobicyclo[3.1.0]hexan-3-one. The approach of the reducing agent to the carbonyl group can be influenced by the steric hindrance imposed by the rigid bicyclic framework, leading to the preferential formation of one diastereomer over the other.
The choice of reducing agent plays a crucial role in the stereochemical outcome. Bulky reducing agents are more likely to approach the carbonyl from the less sterically hindered face of the molecule, leading to a higher diastereomeric excess. For instance, the reduction of bicyclo[3.1.0]hexan-3-one derivatives can be directed by the existing stereocenters on the ring, a concept known as substrate control.
Enantioselective Synthesis and Chiral Induction
The synthesis of enantiomerically pure this compound is essential for its application in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. Several strategies can be employed to achieve enantioselective synthesis and chiral induction.
One common approach is the use of chiral catalysts in key synthetic steps. For instance, the asymmetric reduction of the precursor ketone, 6,6-difluorobicyclo[3.1.0]hexan-3-one, can be carried out using chiral reducing agents or in the presence of a chiral catalyst. Noyori's asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones and could be applied to this system. acs.org
Another effective strategy involves the use of chiral starting materials. For example, the synthesis of a related chiral intermediate, (1R,5R)-2,2-dimethoxybicyclo[3.1.0]hexan-3-one, has been achieved starting from the inexpensive and readily available (R)-epichlorohydrin. This approach establishes the desired absolute stereochemistry early in the synthetic sequence.
Enzymatic resolutions are also a valuable tool for obtaining enantiomerically pure compounds. Lipase-catalyzed asymmetric acetylation or hydrolysis of a racemic mixture of this compound could be employed to selectively acylate or deacylate one enantiomer, allowing for their separation.
While a specific enantioselective synthesis of (1R,3R,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol has not been detailed in the reviewed literature, the application of these established methodologies provides a clear pathway to access the individual enantiomers of this compound. The following table summarizes potential enantioselective methods applicable to the synthesis of chiral bicyclo[3.1.0]hexan-3-ol derivatives.
| Method | Description | Potential Application to this compound |
|---|---|---|
| Asymmetric Ketone Reduction | Use of chiral reducing agents or catalysts (e.g., Noyori's transfer hydrogenation) to reduce the ketone precursor enantioselectively. | Direct synthesis of a specific enantiomer of the alcohol from 6,6-difluorobicyclo[3.1.0]hexan-3-one. |
| Chiral Starting Materials | Beginning the synthesis from a commercially available chiral building block to control the absolute stereochemistry. | A multi-step synthesis starting from a chiral precursor to establish the (1R, 5S) stereocenters. |
| Enzymatic Resolution | Utilizing enzymes, such as lipases, to selectively react with one enantiomer of the racemic alcohol, allowing for separation. | Separation of a racemic mixture of this compound to obtain the desired enantiomer. |
Stereochemical Characterization Methodologies
The unambiguous determination of the stereochemistry of this compound is crucial and is accomplished through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the relative stereochemistry of the molecule.
1H NMR: The coupling constants (J values) between adjacent protons provide valuable information about their dihedral angles, which in turn helps to define the relative configuration of the substituents. For instance, the coupling patterns of the protons on the cyclopentane ring can confirm the boat-like conformation and the cis or trans relationship between the hydroxyl group and the cyclopropane ring.
19F NMR: The chemical shifts and coupling constants in the 19F NMR spectrum provide information about the electronic environment of the fluorine atoms and their spatial relationship with other nuclei in the molecule. walisongo.ac.id
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can be used to identify protons that are close in space, providing further evidence for the relative stereochemistry and conformation of the molecule.
X-ray Crystallography provides the most definitive evidence for the absolute and relative stereochemistry of a crystalline compound. A single-crystal X-ray diffraction study can determine the precise three-dimensional arrangement of atoms in the molecule, confirming the boat conformation of the bicyclo[3.1.0]hexane framework and the specific spatial orientation of the hydroxyl and difluoromethyl groups. rsc.org
Chiral High-Performance Liquid Chromatography (HPLC) is a key analytical technique for determining the enantiomeric purity of a chiral compound. By using a chiral stationary phase, the two enantiomers of this compound can be separated and quantified, allowing for the determination of the enantiomeric excess (ee) of an enantioselective synthesis.
Spectroscopic and Advanced Structural Elucidation of 6,6 Difluorobicyclo 3.1.0 Hexan 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 6,6-difluorobicyclo[3.1.0]hexan-3-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for a complete structural assignment.
¹H NMR Spectroscopy would provide information on the number of different types of protons and their connectivity. The spectrum would be expected to show complex splitting patterns due to the rigid bicyclic structure and couplings between protons and fluorine atoms. Key expected signals would include a multiplet for the proton attached to the hydroxyl-bearing carbon (C3), and distinct signals for the bridgehead protons and the methylene (B1212753) protons of the five-membered ring. The coupling constants (J-values) would be instrumental in determining the stereochemical relationships between the protons.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms (C6) would exhibit a characteristic triplet due to one-bond carbon-fluorine coupling. The chemical shift of this carbon would be significantly downfield. The carbon bearing the hydroxyl group (C3) would also have a distinct chemical shift.
¹⁹F NMR Spectroscopy is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms are geminal and part of a strained three-membered ring. This would likely result in a complex ¹⁹F NMR spectrum, potentially an AB quartet, due to their magnetic inequivalence, further coupled to the neighboring bridgehead protons. The chemical shifts of the fluorine atoms would be indicative of their electronic environment.
A summary of anticipated NMR data is presented below. Please note that this is a theoretical representation and actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | 3.5 - 4.5 (H3) | Multiplet | J(H,H), J(H,F) |
| 1.0 - 2.5 (other ring protons) | Multiplets | J(H,H), J(H,F) | |
| ¹³C | ~110-120 (C6) | Triplet | ¹J(C,F) |
| ~65-75 (C3) | Singlet | ||
| ~20-40 (other ring carbons) | Singlets | ||
| ¹⁹F | -120 to -150 | AB quartet with further couplings | ²J(F,F), J(F,H) |
Mass Spectrometry for Product Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (molar mass: 134.13 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 134.
The fragmentation pattern would be influenced by the bicyclic structure and the presence of the hydroxyl and difluoromethyl groups. Common fragmentation pathways would likely involve the loss of a water molecule ([M-H₂O]⁺), loss of HF ([M-HF]⁺), or cleavage of the bicyclic ring system. High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the molecular ion and its fragments.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute configuration of the stereocenters. This technique would unequivocally establish the relative orientation of the hydroxyl group and the difluorocyclopropane ring, confirming the endo or exo configuration of the alcohol. The solid-state packing of the molecules in the crystal lattice could also be determined. As of now, no public records of a crystal structure for this specific compound are available.
Other Spectroscopic Techniques in Structural Analysis
Infrared (IR) Spectroscopy would be useful for identifying the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations would appear around 2850-3000 cm⁻¹. The C-F stretching vibrations would be expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Computational and Theoretical Studies on 6,6 Difluorobicyclo 3.1.0 Hexan 3 Ol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and thermodynamic stability of 6,6-difluorobicyclo[3.1.0]hexan-3-ol. These calculations can predict molecular geometries, orbital energies, and the effects of substituents on the bicyclic core.
For the parent bicyclo[3.1.0]hexane ring system, theoretical studies have shown that boat-like conformers are significantly more stable than chair-like conformers. rsc.org The introduction of the 6,6-difluoro and 3-hydroxyl groups is expected to influence the relative energies of these conformers. The strong electron-withdrawing nature of the fluorine atoms can alter the charge distribution across the molecule.
DFT calculations at levels such as B3LYP/6-311++G** can be employed to optimize the geometry of various stereoisomers of this compound and to calculate key electronic properties.
Table 1: Calculated Electronic Properties of a Representative Isomer of this compound (Hypothetical Data)
| Property | Value |
|---|---|
| Dipole Moment (Debye) | 2.5 |
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | 1.5 |
| HOMO-LUMO Gap (eV) | 8.7 |
| Mulliken Charge on C6 | +0.45 |
| Mulliken Charge on F | -0.28 |
| Mulliken Charge on O | -0.65 |
Note: This data is illustrative and based on typical values for similar fluorinated organic molecules.
The calculated HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability. The Mulliken charges highlight the polarization of the C-F and C-O bonds, which is crucial for understanding intermolecular interactions and reaction mechanisms.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide information on stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a dynamic picture of the conformational landscape of this compound. nih.gov MD simulations model the movement of atoms over time, allowing for the exploration of accessible conformations and the transitions between them. nih.gov
For bicyclo[3.1.0]hexane derivatives, the flexibility of the five-membered ring and the puckering of the cyclopropane (B1198618) ring are key conformational variables. rsc.org MD simulations can reveal the preferred orientations of the hydroxyl group and the energetic barriers between different boat and chair-like conformations of the bicyclic system. rsc.org The presence of intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms can also be investigated.
Table 2: Key Conformational Dihedral Angles and Their Population from MD Simulations (Hypothetical Data)
| Dihedral Angle | Major Conformer Population (%) | Minor Conformer Population (%) |
|---|---|---|
| H-O-C3-C2 | 65 (anti) | 30 (gauche) |
| C1-C5-C4-C3 | 70 (boat-like) | 25 (twist-boat) |
| C1-C6-C5-C4 | 80 (puckered) | 15 (planar) |
Note: This data is illustrative, representing a plausible conformational distribution.
These simulations provide a detailed understanding of the molecule's shape and flexibility in solution, which is critical for predicting its biological activity and interaction with other molecules. The conformational preferences identified through MD can be crucial for designing molecules with specific three-dimensional structures. researchgate.net
Mechanistic Insights into Key Synthetic and Transformation Reactions
Computational studies can provide detailed mechanistic insights into the synthesis and subsequent transformations of this compound. For instance, the synthesis of related bicyclo[3.1.0]hexane systems has been studied computationally, including cycloaddition reactions. beilstein-journals.org
One key reaction for this class of compounds is the rearrangement of the bicyclic system. DFT studies on similar 1-hydroxy-bicyclo[3.1.0]hexane systems have shown that rearrangements can occur via a multi-step process involving oxidative addition to a metal catalyst, ring-opening, and subsequent protodemetallation. nih.gov For this compound, computational modeling could be used to investigate the transition states and activation barriers for similar rearrangements, and how the difluoro substitution impacts the reaction pathway.
Table 3: Calculated Activation Energies for a Hypothetical Ring-Opening Reaction (Hypothetical Data)
| Reaction Step | Catalyst | Activation Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Pt(0) | 15.2 |
| C-C Bond Cleavage | - | 22.5 |
| Reductive Elimination | - | 12.8 |
Note: This data is illustrative and based on mechanisms for related compounds. nih.gov
By mapping the potential energy surface for these reactions, computational chemistry can help to predict the feasibility of different synthetic routes and to understand the regio- and stereoselectivity of transformations.
Structure-Reactivity Relationship Modeling
Modeling the structure-reactivity relationship of this compound and its derivatives can provide predictive models for their chemical behavior. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are often developed for this purpose. While specific QSAR studies on this exact molecule are not prevalent, the principles can be applied.
The physicochemical properties of related fluorinated bicyclic compounds have been studied, showing that gem-difluorination typically decreases pKa values and can impact lipophilicity (LogP). researchgate.netnuph.edu.ua For this compound, computational descriptors can be calculated and correlated with experimentally determined properties or reactivity data.
Table 4: Calculated Molecular Descriptors for Structure-Reactivity Studies (Hypothetical Data)
| Descriptor | Value | Potential Correlation |
|---|---|---|
| Molecular Electrostatic Potential (on OH) | -45 kcal/mol | Acidity (pKa) |
| LogP (calculated) | 1.8 | Lipophilicity, solubility |
| Polar Surface Area (Ų) | 20.2 | Membrane permeability |
| Steric Hindrance (around C3) | Moderate | Reaction rates at the hydroxyl group |
Note: This data is illustrative of typical descriptors used in QSAR/QSPR modeling.
By building models based on these descriptors for a series of related compounds, it becomes possible to predict the reactivity and properties of new, unsynthesized derivatives of this compound, thereby guiding further experimental work.
Applications of 6,6 Difluorobicyclo 3.1.0 Hexan 3 Ol in Advanced Organic Synthesis
Role as a Conformationally Constrained Building Block
The bicyclo[3.1.0]hexane core of 6,6-Difluorobicyclo[3.1.0]hexan-3-ol imparts a high degree of conformational rigidity. Unlike flexible acyclic or monocyclic systems, the fused cyclopropane (B1198618) and cyclopentane (B165970) rings lock the molecule into a well-defined three-dimensional shape. This conformational restriction is a highly sought-after feature in drug design, as it can lead to increased binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The defined spatial orientation of the hydroxyl group and the difluoromethyl group allows for precise positioning of these functionalities within a target's binding site.
Mimicry of Aromatic and Cycloalkane Systems (Bioisosteric Applications)
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve the biological activity of a compound, is a cornerstone of drug design. The 6,6-difluorobicyclo[3.1.0]hexane scaffold has emerged as a compelling bioisostere for both aromatic and cycloalkane systems.
Specifically, the 6,6-difluorobicyclo[3.1.0]hexane moiety can be considered a rigidified mimetic of 4,4-difluorocyclohexane. This mimicry allows for the exploration of new chemical space while retaining key interactions. The gem-difluoro group is a well-established bioisostere for a carbonyl group or a gem-dimethyl group, and it can also modulate the local electronic environment and metabolic stability of a molecule.
The strategic incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance their pharmacological profiles, including metabolic stability, binding affinity, and lipophilicity. The 6,6-Difluorobicyclo[3.1.0]hexane framework provides a pre-packaged combination of a rigid scaffold and a gem-difluoro group. This allows for the design of rigidified fluorinated mimetics of existing drug molecules or novel chemical entities.
The replacement of a more flexible, non-fluorinated carbocyclic or aromatic ring with the 6,6-difluorobicyclo[3.1.0]hexane unit can lead to several advantages:
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluoro group resistant to oxidative metabolism.
Modulation of Physicochemical Properties: The introduction of fluorine can alter the acidity (pKa) of nearby functional groups and the lipophilicity (logP) of the entire molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Enhanced Binding Interactions: The polarized C-F bonds can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.
Table 1: Comparison of Physicochemical Properties
| Property | Aromatic Systems | Cycloalkane Systems | 6,6-Difluorobicyclo[3.1.0]hexane Systems |
|---|---|---|---|
| Conformation | Planar, rigid | Flexible (e.g., chair, boat) | Rigid, defined 3D shape |
| Substitution Pattern | Ortho, meta, para | Axial, equatorial | Defined by the bicyclic core |
| Metabolic Stability | Susceptible to oxidation | Susceptible to oxidation | Enhanced due to C-F bonds |
| Lipophilicity (logP) | Variable | Generally high | Modulated by fluorine |
Integration into Complex Molecular Architectures and Scaffolds
The utility of this compound extends to its incorporation into larger, more complex molecular architectures. The hydroxyl group serves as a versatile synthetic handle for a wide range of chemical transformations, including etherification, esterification, and nucleophilic substitution reactions. This allows for the seamless integration of the difluorobicyclo[3.1.0]hexane unit into diverse molecular scaffolds.
For instance, this building block has been utilized in the synthesis of analogs of the CCR5 antagonist Maraviroc. By replacing a portion of the original drug molecule with the 6,6-difluorobicyclo[3.1.0]hexane moiety, researchers can investigate the impact of conformational constraint and fluorination on the drug's activity and pharmacokinetic properties. This approach highlights the potential of this building block to generate novel intellectual property and to improve upon existing therapeutic agents.
Development of Novel Synthetic Reagents and Intermediates (e.g., sulfonyl chlorides)
While this compound is primarily utilized as a structural component, its functional group also allows for its conversion into other useful synthetic intermediates. The secondary alcohol functionality can, in principle, be transformed into a variety of other functional groups, thereby expanding its synthetic utility.
One such potential transformation is the conversion of the alcohol to a sulfonyl chloride. Generally, alcohols can be reacted with a sulfonyl chloride, such as methanesulfonyl chloride or toluenesulfonyl chloride, in the presence of a base to form the corresponding sulfonate ester. To generate a sulfonyl chloride directly from the bicyclic alcohol, a multi-step sequence would likely be required, potentially involving conversion to a thiol followed by oxidative chlorination.
A hypothetical 6,6-difluorobicyclo[3.1.0]hexan-3-sulfonyl chloride would be a valuable reagent for introducing the rigid, fluorinated bicyclic scaffold onto amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. These derivatives could be of interest in the development of new agrochemicals, materials, and pharmaceuticals. Although specific examples of the synthesis of sulfonyl chlorides directly from this compound are not prominently featured in the current literature, the fundamental reactivity of alcohols suggests that such transformations are chemically feasible and represent an area for future exploration.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic approaches to 6,6-difluorobicyclo[3.1.0]hexan-3-ol and its derivatives, while effective for laboratory-scale synthesis, present opportunities for improvement in terms of efficiency, sustainability, and cost-effectiveness. Future research in this area could focus on several key aspects:
Catalytic and Asymmetric Synthesis: A primary goal will be the development of catalytic, and particularly asymmetric, methods for the synthesis of this compound. This could involve the asymmetric hydrogenation of a corresponding 6,6-difluorobicyclo[3.1.0]hexan-3-one precursor, utilizing chiral transition metal catalysts to afford enantiomerically enriched products. ethz.chmdpi.comnih.govrsc.orgharvard.edu Such methods would be a significant advancement, providing access to specific stereoisomers which are crucial for applications in medicinal chemistry and materials science.
Green Chemistry Approaches: Future synthetic strategies should align with the principles of green chemistry. This includes the use of safer solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. researchgate.net Biocatalysis, using enzymes such as alcohol dehydrogenases, could offer a highly selective and environmentally benign route to chiral this compound. nih.gov
Flow Chemistry: The application of continuous flow technology could offer significant advantages for the synthesis of this compound, particularly for the often hazardous difluorocyclopropanation step. nih.govrsc.org Flow reactors can provide better control over reaction parameters, improve safety, and facilitate scalability. nih.govrsc.org
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | Access to enantiopure stereoisomers | Development of novel chiral catalysts |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening and engineering |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reactor design and conditions |
Exploration of Novel Reactivity Patterns and Rearrangements
The strained bicyclo[3.1.0]hexane framework, coupled with the influence of the gem-difluoro and hydroxyl groups, suggests a rich and largely unexplored reactivity profile for this compound.
Ring-Opening and Rearrangement Reactions: The inherent strain in the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions. Future studies could investigate acid-catalyzed, thermal, or transition-metal-mediated rearrangements of this compound to access novel fluorinated carbocyclic and heterocyclic scaffolds. nih.gov The influence of the hydroxyl group on the regioselectivity of these rearrangements would be a key area of investigation. For instance, Wagner-Meerwein type rearrangements could lead to interesting and synthetically useful molecular architectures. nih.govbeilstein-journals.orggoogle.com.nabeilstein-journals.orgresearchgate.netresearchgate.net
Neighboring Group Participation: The hydroxyl group at the C3 position is well-positioned to participate in reactions at adjacent centers. Investigating neighboring group participation in nucleophilic substitution reactions or solvolysis could reveal interesting stereoelectronic effects and provide routes to novel derivatives.
Photochemical Reactivity: The strained ring system may also exhibit unique photochemical reactivity. Exploration of photochemical transformations of this compound could lead to the discovery of novel cycloadditions, rearrangements, or fragmentations.
Enhanced Stereochemical Control in Complex Derivatives
Building upon the core structure of this compound, future research will focus on the synthesis of more complex derivatives with precise control over stereochemistry.
Diastereoselective Functionalization: The rigid bicyclic framework can serve as a scaffold for diastereoselective reactions. The facial bias created by the existing stereocenters can be exploited to control the stereochemical outcome of reactions at other positions on the ring.
Organocatalysis: The use of chiral organocatalysts could provide a powerful tool for the enantioselective functionalization of this compound and its derivatives. acs.orgresearchgate.net For example, organocatalyzed modifications of the hydroxyl group or adjacent positions could lead to a diverse range of chiral molecules. acs.orgresearchgate.net
Chiral Resolution: For racemic mixtures of this compound, the development of efficient chiral resolution techniques, such as enzymatic resolution or diastereomeric salt formation, will be important for accessing enantiopure materials.
| Stereocontrol Strategy | Application | Potential Outcome |
| Diastereoselective Reactions | Synthesis of complex derivatives | Access to specific diastereomers |
| Asymmetric Organocatalysis | Enantioselective functionalization | Generation of new chiral centers with high enantiopurity |
| Chiral Resolution | Separation of enantiomers | Access to enantiopure starting materials |
Applications in Material Science and Chemical Biology Tools (general, non-clinical)
The unique combination of rigidity, polarity, and the presence of fluorine atoms makes this compound an attractive building block for applications in materials science and as a scaffold for chemical biology tools.
Fluorinated Polymers: The hydroxyl group of this compound can be functionalized to create monomers for polymerization. google.com.naacs.orgwikipedia.orgacs.org The resulting fluorinated polymers could exhibit desirable properties such as high thermal stability, chemical resistance, and low refractive indices, making them potentially useful in optics and electronics. google.com.naacs.orgwikipedia.orgacs.org
Liquid Crystals: The rigid bicyclic core of this compound, when appropriately substituted, could be incorporated into liquid crystal structures. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov The gem-difluoro group would be expected to impart a significant dipole moment, which is a key property for liquid crystalline materials. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov
Chemical Probes and Imaging Agents: The presence of two fluorine atoms makes this compound a potential candidate for the development of ¹⁹F Magnetic Resonance Imaging (MRI) contrast agents. The unique chemical shift of the fluorine atoms could provide a clear signal for imaging applications. Furthermore, the scaffold can be elaborated to create chemical probes for studying biological systems. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,6-difluorobicyclo[3.1.0]hexan-3-OL, and how can fluorination challenges be addressed?
- Methodological Answer : Fluorination of bicyclic systems often requires precise control of reaction conditions. For example, fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can be used to introduce fluorine atoms at strained positions. Evidence from similar bicyclic systems (e.g., oxabicyclo derivatives) suggests that low temperatures (-78°C to 0°C) and anhydrous solvents (e.g., THF or DCM) minimize side reactions like ring-opening or over-fluorination . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields of the target compound .
Q. How can the stereochemistry and structural parameters of this compound be accurately characterized?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration and bond angles (e.g., C-F bond lengths ~1.39 Å, bridgehead angles ~95–100° as seen in analogous bicyclo structures) .
- NMR spectroscopy : Use -NMR to confirm fluorine placement (chemical shifts typically between -180 to -220 ppm for geminal difluorides) and -NMR coupling constants to infer ring strain (e.g., > 8 Hz for adjacent protons in bicyclo systems) .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability in aqueous systems?
- Methodological Answer :
- LogP measurement : Estimate hydrophobicity via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Fluorine atoms increase lipophilicity, but the hydroxyl group enhances aqueous solubility.
- Stability testing : Conduct accelerated degradation studies under varying pH (1–13) and temperatures (25–60°C). Bicyclic fluorinated alcohols are prone to acid-catalyzed ring-opening but remain stable in neutral/basic conditions .
Advanced Research Questions
Q. How do fluorine substituents influence the electronic and steric environment of this compound in ring-opening reactions?
- Methodological Answer :
- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS). Fluorine’s electron-withdrawing effect increases electrophilicity at the bridgehead carbon, favoring nucleophilic attack .
- Kinetic studies : Compare reaction rates with non-fluorinated analogs. For example, fluorinated derivatives show 3–5x faster ring-opening with Grignard reagents due to reduced steric hindrance and enhanced electrophilicity .
Q. What strategies mitigate steric hindrance during derivatization of this compound for pharmaceutical applications?
- Methodological Answer :
- Protecting groups : Temporarily mask the hydroxyl group with TBS or acetyl to prevent unwanted side reactions during alkylation/acylation .
- Regioselective functionalization : Use bulky bases (e.g., LDA) to deprotonate the hydroxyl group selectively, enabling site-specific modifications .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking : Simulate interactions with target enzymes (e.g., kinases or proteases) using AutoDock Vina. Fluorine atoms enhance binding via halogen bonds (e.g., C-F···O interactions with backbone carbonyls) .
- ADMET profiling : Use tools like SwissADME to predict bioavailability. The bicyclic core improves metabolic stability, while fluorine atoms reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
